molecular formula C15H11Cl2N5O3S B2809190 1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide CAS No. 2305429-11-0

1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide

Cat. No.: B2809190
CAS No.: 2305429-11-0
M. Wt: 412.25
InChI Key: ZNBGVTMFKFYXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound comprises a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a sulfonylamino group attached to a dichloropyridinyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, pyrazole derivatives are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes. Specific safety and hazard information is not provided in the available resources.

Future Directions

Pyrazoles, including the compound , have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

1-[4-[(2,5-dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O3S/c16-9-7-13(14(17)19-8-9)26(24,25)21-10-1-3-11(4-2-10)22-6-5-12(20-22)15(18)23/h1-8,21H,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBGVTMFKFYXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl)N3C=CC(=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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